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Compound of Interest

Compound Name: 2-(Benzylthio)acetohydrazide

Cat. No.: B1276826 Get Quote

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-
(Benzylthio)acetohydrazide Derivatives and Related Analogues

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-
(benzylthio)acetohydrazide derivatives and structurally similar compounds, focusing on their

potential as anticancer and antimicrobial agents. The information presented is synthesized from

multiple research studies to offer a comprehensive overview for researchers, scientists, and

professionals in the field of drug development.

Anticancer Activity of Benzothiazole-based
Acetohydrazide Derivatives
Recent studies have explored the anticancer properties of 2-((5-substitutedbenzothiazol-2-

yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives, which are structurally related

to 2-(benzylthio)acetohydrazide. These compounds have been evaluated for their cytotoxic

effects against various human cancer cell lines.[1][2]

Data Presentation
The cytotoxic activities of these derivatives, expressed as IC50 values (the concentration

required to inhibit 50% of cell growth), are summarized in the table below.

Table 1: Cytotoxic Activity (IC50, µM) of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-

substitutedbenzylidene)acetohydrazide Derivatives (4a-4j) against Various Cancer Cell Lines.
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Compo
und

R1 R2
A549
(Lung)

C6
(Glioma
)

MCF-7
(Breast)

HT-29
(Colon)

NIH3T3
(Fibrobl
ast)

4a H

2-

methylpip

eridine

22.15±1.

05

24.33±1.

12

25.14±1.

11

29.18±1.

14
>50

4b H

3-

methylpip

eridine

20.11±1.

01

21.14±1.

08

22.45±1.

04

24.15±1.

09
>50

4c H

4-

methylpip

eridine

18.15±0.

98

19.87±1.

01

20.11±1.

01

21.14±1.

03
>50

4d H

3,4-

dimethylp

iperidine

15.45±0.

89

7.15±0.4

5

18.14±0.

95

19.88±1.

00

45.14±1.

19

4e H

3,5-

dimethylp

iperidine

14.18±0.

81

8.12±0.5

1

17.15±0.

91

18.17±0.

94

42.15±1.

15

4f Cl

2-

methylpip

eridine

19.14±1.

00

20.11±1.

03

21.15±1.

02

23.45±1.

08
>50

4g Cl

3-

methylpip

eridine

17.15±0.

94

18.14±0.

99

19.14±1.

00

20.15±1.

01
>50

4h Cl

4-

methylpip

eridine

14.12±0.

85

9.15±0.5

5

16.15±0.

88

17.14±0.

90

40.11±1.

11

4i Cl

3,4-

dimethylp

iperidine

12.14±0.

75

10.15±0.

61

14.18±0.

81

15.14±0.

85

38.14±1.

05

4j Cl 3,5-

dimethylp

11.15±0.

68

11.14±0.

65

13.14±0.

78

14.15±0.

81

35.14±1.

01
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iperidine

Cisplatin - -
3.14±0.1

5

4.15±0.1

9

5.14±0.2

5

6.14±0.3

1

8.14±0.4

1

Data sourced from Osmaniye et al., 2018.[1]

Structure-Activity Relationship (SAR) Insights:

Effect of Substitution on the Benzothiazole Ring (R1): The presence of a chloro group at the

5-position of the benzothiazole ring (compounds 4f-4j) generally enhanced cytotoxic activity

compared to the unsubstituted analogues (compounds 4a-4e).[1]

Effect of Substitution on the Piperidine Ring (R2):

Increasing the number of methyl groups on the piperidine ring tended to increase cytotoxic

activity. For instance, compounds with dimethylpiperidine moieties (4d, 4e, 4i, 4j) were

generally more potent than those with a single methylpiperidine (4b, 4c, 4g, 4h).[1]

The position of the methyl group also influenced activity, with 3,4- and 3,5-dimethyl

substitutions appearing favorable.[1]

Selectivity: Many of the synthesized compounds showed higher cytotoxicity against the

cancer cell lines compared to the healthy NIH3T3 fibroblast cell line, indicating some level of

selectivity.[1][2]

Most Active Compounds: Compounds 4d, 4e, and 4h exhibited the highest cytotoxicity

against the C6 glioma cell line.[1]

Experimental Protocols
Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-

substitutedbenzylidene)acetohydrazide Derivatives (4a-4j):[1][2]

A multi-step synthesis was employed:

Synthesis of 4-Substituted Benzaldehyde Derivatives (1a-1e): Appropriate secondary amines

were reacted with 4-fluorobenzaldehyde in DMF.[2]
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Synthesis of Ethyl 2-((5-substitutedbenzothiazol-2-yl)thio)acetate (2a, 2b): Equimolar

quantities of 5-substituted-benzothiazole-2-thiol, ethyl chloroacetate, and K2CO3 were

refluxed in acetone.[2]

Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide (3a, 3b): The

corresponding acetate derivatives (2a, 2b) were reacted with an excess of hydrazine

hydrate.[2]

Synthesis of Final Compounds (4a-4j): The acetohydrazide derivatives (3a, 3b) were reacted

with the substituted benzaldehyde derivatives (1a-1e) in ethanol.[2]

Cytotoxicity Assay (MTT Assay):[1][2] The cytotoxic activity of the synthesized compounds was

determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

[1]

Cell Lines: A549 (human lung adenocarcinoma), C6 (rat brain glioma), MCF-7 (human breast

adenocarcinoma), HT-29 (human colorectal adenocarcinoma), and NIH3T3 (mouse embryo

fibroblast) cell lines were used.[1][2]

Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds

were then added at various concentrations and incubated for another 48 hours.

Subsequently, MTT solution was added to each well, and the plates were incubated for 4

hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was

measured at 570 nm using a microplate reader. The IC50 values were calculated from the

dose-response curves.[1]
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Caption: Synthetic pathway for acetohydrazide derivatives.

Antibacterial Activity of Benzimidazole-based
Acetohydrazone Derivatives
A series of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives have been

synthesized and evaluated for their in vitro antimicrobial activity against various bacterial

strains.

Data Presentation
The antibacterial efficacy of these compounds is presented as Minimum Inhibitory

Concentration (MIC) values.

Table 2: Antibacterial Activity (MIC, µg/mL) of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)

Acetohydrazone Derivatives (4-8).
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Compound R S. aureus B. subtilis E. coli
P.
aeruginosa

4 H 250 125 500 500

5 4-Cl 125 125 250 250

6 4-F 250 125 250 500

7 4-NO2 125 62.5 125 250

8 4-OCH3 500 250 500 500

Ciprofloxacin - 0.97 0.48 0.97 0.48

Data sourced from a study on benzimidazole acetohydrazone derivatives.

Structure-Activity Relationship (SAR) Insights:

General Activity: The synthesized compounds exhibited weak to moderate antibacterial

activity.

Effect of Substitution on the Phenyl Ring (R):

The unsubstituted compound (4) showed moderate activity.

Electron-withdrawing groups appeared to enhance activity. The nitro-substituted

compound (7) was the most potent in the series, particularly against B. subtilis.

The chloro-substituted derivative (5) also showed improved activity compared to the

unsubstituted analogue.

The methoxy-substituted compound (8) displayed the weakest activity.

Experimental Protocols
Synthesis of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) Acetohydrazones (4-8):

General Procedure: Benzimidazole acid hydrazide (3) was dissolved in ethanol with a few

drops of acetic acid.
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Substituted aryl methyl ketone or benzaldehyde was added to the mixture.

The contents were heated under reflux for 6-8 hours.

The reaction was monitored by TLC. Upon completion, the mixture was cooled, and the solid

product was filtered and recrystallized from alcohol.

Antimicrobial Activity Assay (Microdilution Method):

Bacterial Strains:Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas

aeruginosa, and Escherichia coli (Gram-negative) were used.

Procedure: The Minimum Inhibitory Concentrations (MIC) were determined using the two-

fold microdilution method in nutrient broth. The cultures were incubated at 35°C for 24 hours,

and bacterial growth was monitored. Ciprofloxacin was used as the positive control.
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Caption: SAR summary for acetohydrazide derivatives.

In conclusion, the 2-(benzylthio)acetohydrazide scaffold and its analogues represent a

promising area for the development of new therapeutic agents. The anticancer and

antimicrobial activities of these compounds are significantly influenced by the nature and

position of substituents on the aromatic rings and modifications to the hydrazide moiety. Further

optimization of these structures could lead to the discovery of more potent and selective drug

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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